Cas no 887463-63-0 (ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate)

ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate structure
887463-63-0 structure
商品名:ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
CAS番号:887463-63-0
MF:C17H23N5O4
メガワット:361.395623445511
CID:6031646
PubChem ID:16798042

ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
    • ethyl 3-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate
    • SR-01000021975-1
    • SR-01000021975
    • AKOS015862238
    • F2542-1681
    • 887463-63-0
    • インチ: 1S/C17H23N5O4/c1-5-8-20-11(3)10-22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-7-12(23)26-6-2/h10H,5-9H2,1-4H3
    • InChIKey: PMNCDYWVWVFGET-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(N=C3N(CCC)C(C)=CN32)N(C)C(N1CCC(=O)OCC)=O

計算された属性

  • せいみつぶんしりょう: 361.17500423g/mol
  • どういたいしつりょう: 361.17500423g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 586
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 89.2Ų

ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2542-1681-40mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2542-1681-50mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2542-1681-5mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2542-1681-2mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2542-1681-15mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2542-1681-75mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2542-1681-10mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2542-1681-2μmol
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2542-1681-25mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2542-1681-3mg
ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
887463-63-0 90%+
3mg
$63.0 2023-05-16

ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate 関連文献

ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoateに関する追加情報

Comprehensive Overview of Ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS No. 887463-63-0)

The compound ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate, identified by its CAS No. 887463-63-0, is a specialized purine derivative with significant potential in pharmaceutical and biochemical research. This molecule belongs to the imidazopurine class, characterized by its unique structural framework combining imidazole and purine moieties. Its complex nomenclature reflects its intricate chemical architecture, which has garnered attention for applications in drug discovery and enzyme inhibition studies.

In recent years, the scientific community has shown growing interest in imidazopurine derivatives due to their role as modulators of adenosine receptors and phosphodiesterases (PDEs). Researchers are particularly intrigued by the ethyl 3-substituted propanoate side chain in this compound, which may enhance bioavailability and metabolic stability—a critical factor in developing orally active therapeutics. The 1,7-dimethyl and 8-propyl substituents further contribute to its steric and electronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies.

The synthesis of CAS No. 887463-63-0 typically involves multi-step organic reactions, including condensation and cyclization strategies. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are employed to verify its purity and structural integrity. Given the rising demand for small molecule inhibitors in oncology and neurology research, this compound has been explored for its potential to interact with disease-relevant targets such as protein kinases and G-protein-coupled receptors (GPCRs).

From an industrial perspective, ethyl 3-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is often discussed in the context of green chemistry and sustainable synthesis. Researchers are optimizing its production to minimize hazardous byproducts, aligning with global trends toward environmentally friendly pharmaceutical manufacturing. Computational chemistry tools, including molecular docking and QSAR modeling, are frequently applied to predict its binding affinities and optimize its therapeutic profile.

Frequently asked questions about this compound include its solubility profile (typically soluble in DMSO and ethanol), storage conditions (recommended at -20°C under inert atmosphere), and potential applications in neurodegenerative disease research. Its mechanism of action is often compared to other purine-based therapeutics, such as caffeine and theophylline analogs, though its unique substitutions may offer distinct pharmacological advantages.

In summary, CAS No. 887463-63-0 represents a promising candidate for medicinal chemistry investigations. Its structural complexity and functional versatility make it a subject of ongoing research, particularly in the development of novel enzyme inhibitors and receptor modulators. As the pharmaceutical industry continues to prioritize targeted therapies, compounds like this imidazopurine derivative are likely to play increasingly important roles in addressing unmet medical needs.

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